(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(4-3-13-2-1-6-21-13)19-8-12(9-19)16-17-15(18-22-16)11-5-7-23-10-11/h1-7,10,12H,8-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHUXEDMWYZALR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: This can be synthesized by the reaction of nitriles with hydroxylamine derivatives.
Formation of the azetidine ring: This can be synthesized through the cyclization of appropriate amine precursors.
Coupling reactions: The final step involves coupling the different heterocyclic rings through appropriate linkers under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The enone system and heterocyclic rings in the compound are susceptible to oxidation under specific conditions:
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Enone Oxidation : The α,β-unsaturated ketone may undergo epoxidation using peracids (e.g., mCPBA) or ozonolysis to yield diketones or carboxylic acids.
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Thiophene Oxidation : Thiophene rings can be oxidized to sulfoxides or sulfones using H₂O₂ or other oxidizing agents.
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Furan Oxidation : Furan rings may undergo ring-opening oxidation with strong oxidizers like KMnO₄, producing dicarboxylic acids.
Table 1: Oxidation Reactions and Products
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Enone Epoxidation | mCPBA, DCM, 0°C | Epoxide derivative |
| Thiophene Oxidation | H₂O₂, AcOH, 50°C | Thiophene sulfone |
| Furan Oxidation | KMnO₄, H₂O, Δ | Maleic acid derivative |
Reduction Reactions
The enone and heteroaromatic systems can be selectively reduced:
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Enone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding a saturated ketone.
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Oxadiazole Reduction : LiAlH₄ may reduce the 1,2,4-oxadiazole ring to an amine or imine intermediate.
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Azetidine Ring Reduction : Under high-pressure H₂, the azetidine ring might undergo ring-opening to form a secondary amine.
Table 2: Reduction Reactions and Products
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Enone Hydrogenation | H₂, 10% Pd/C, EtOH | 3-(Furan-2-yl)propan-1-one |
| Oxadiazole Reduction | LiAlH₄, THF, reflux | Amine-linked azetidine |
| Azetidine Reduction | H₂ (50 psi), Ra-Ni | Open-chain amine |
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at reactive sites:
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Thiophene Electrophilic Substitution : Bromination or nitration at the α-position of the thiophene ring using Br₂/Fe or HNO₃/H₂SO₄.
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Furan Functionalization : Friedel-Crafts acylation or formylation at the furan ring.
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Oxadiazole Nucleophilic Attack : The oxadiazole ring may undergo nucleophilic substitution at the C-5 position with amines or alkoxides.
Table 3: Substitution Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thiophene Bromination | Br₂, FeBr₃, DCM | 3-Bromo-thiophene derivative |
| Furan Acylation | AcCl, AlCl₃, 0°C | 5-Acetylfuran derivative |
| Oxadiazole Amination | NH₃, EtOH, Δ | 5-Amino-oxadiazole analog |
Cycloaddition and Cross-Coupling Reactions
The enone system and aromatic rings enable cycloadditions and metal-catalyzed couplings:
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Diels-Alder Reaction : The enone acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered rings.
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Suzuki Coupling : The thiophene or furan rings may undergo cross-coupling with aryl boronic acids using Pd catalysts.
Table 4: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Cyclopentadiene, toluene, 80°C | Bicyclic adduct |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative |
Degradation and Stability
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Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis under acidic or basic conditions, yielding amides or carboxylic acids.
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Thermal Stability : Decomposition may occur above 200°C, releasing CO and other small molecules.
Key Research Findings
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Structural Analog Synthesis : A patent (EP2520575B1) describes similar 1,3,4-oxadiazole derivatives synthesized via coupling reactions, supporting the feasibility of functionalizing the oxadiazole ring .
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Enone Reactivity : Studies on α,β-unsaturated ketones confirm their susceptibility to nucleophilic additions and cycloadditions .
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Heterocyclic Stability : Thiophene and furan rings exhibit moderate stability under oxidative conditions but are reactive toward electrophiles .
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one could be explored as a potential drug candidate. Its unique structure might allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 2. Functional Implications
Research Findings and Discussion
- Synthetic Challenges : The target compound’s multi-heterocyclic structure likely requires sequential cyclization and coupling steps, contrasting with the one-pot synthesis of simpler thiadiazoles ().
- Limitations : Direct comparisons are hindered by the absence of solubility, stability, or activity data for the target compound in the provided evidence.
Biological Activity
(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, including a furan ring, a thiophene ring, and an oxadiazole moiety. Its molecular formula is C₁₆H₁₃N₃O₃S with a molecular weight of 327.36 g/mol. The structural complexity is indicative of its potential interactions with biological targets.
Synthesis
The synthesis of (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one typically involves several steps:
- Formation of the furan ring through cyclization reactions.
- Synthesis of the 1,2,4-oxadiazole ring via reactions involving nitriles and hydroxylamine derivatives.
- Azetidine formation through cyclization of amine precursors.
- Coupling reactions to integrate these components into the final compound .
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Compounds similar to (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one have demonstrated effectiveness against various bacteria and fungi. Studies have shown that oxadiazole derivatives can act against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related oxadiazole derivatives has revealed:
- Cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
The mechanisms by which (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one exerts its biological effects may involve:
- Inhibition of key enzymes or proteins involved in microbial growth or cancer cell proliferation.
- Induction of apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .
- Interference with cellular signaling pathways , potentially affecting cell cycle progression and survival.
Comparative Biological Activity Table
| Compound | Activity Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Antimicrobial | 31.25 µg/mL | |
| Oxadiazole Derivative B | Anticancer (MCF7) | 15.63 µM | |
| (E)-3-(furan...) | Antimicrobial & Anticancer | TBD | Current Study |
Case Studies
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
- Rollas et al. (2002) reported on hydrazone derivatives showing significant antibacterial activities comparable to standard antibiotics .
- Hamdi et al. (2020) investigated 1,3,4-Oxadiazole derivatives for their antioxidant and antimicrobial properties, demonstrating promising results that warrant further exploration .
Q & A
Q. Challenges :
- Competing side reactions : Oxadiazole cyclization may yield regioisomers; reaction time and stoichiometry of hydroxylamine are tightly controlled .
- Azetidine ring strain : Sensitivity to hydrolysis requires anhydrous conditions and low-temperature (−20°C) storage of intermediates .
- Stereoselectivity in enone formation : Microwave-assisted synthesis (100 W, 80°C, 30 min) improves E/Z selectivity (>95:5) compared to conventional heating .
Resolution : DoE (Design of Experiments) approaches to map solvent/base combinations. For example, THF/piperidine outperforms DMF/Et₃N in minimizing byproducts .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM in two studies).
Methodological analysis :
- Assay conditions : Compare buffer pH (variations in HEPES vs. Tris alter protonation states of the oxadiazole nitrogen) .
- Cellular vs. enzymatic assays : Differences in membrane permeability (logP = 2.8) may reduce intracellular efficacy .
- SAR benchmarking : Replace thiophen-3-yl with phenyl to test if π-stacking interactions drive activity .
Tools : Molecular docking (AutoDock Vina) to predict binding poses and identify critical residues (e.g., ATP-binding pocket interactions) .
Advanced: What computational methods are employed to predict its metabolic stability?
- In silico ADMET : Use Schrödinger’s QikProp to estimate cytochrome P450 metabolism (e.g., CYP3A4 susceptibility due to furan oxidation) .
- MD simulations : AMBER or GROMACS to model hepatic glucuronidation of the azetidine nitrogen, predicting t₁/₂ in human liver microsomes .
- Fragment-based QSAR : Correlate substituent electronegativity (e.g., thiophen-3-yl vs. furan-2-yl) with clearance rates .
Basic: What analytical techniques are critical for assessing its stability under physiological conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : HPLC monitoring of azetidine ring opening at pH 2–12 .
- Photostability : UV irradiation (ICH Q1B guidelines) to detect E→Z isomerization .
- LC-MS/MS : Identify degradation products (e.g., oxadiazole cleavage to amides) .
Advanced: How is the compound’s selectivity profile against off-target receptors evaluated?
- Panel screening : Test against 50+ kinases (e.g., JAK2, EGFR) at 10 μM. Use Eurofins’ SelectScreen® for high-throughput fluorescence polarization .
- Counter-screens : Include GPCRs (e.g., serotonin 5-HT₂A) to rule out CNS side effects .
- Cryo-EM : Resolve binding modes to off-targets (e.g., hERG channel) and redesign the azetidine substituents .
Advanced: What strategies mitigate synthetic scalability issues for in vivo studies?
- Flow chemistry : Continuous oxadiazole cyclization in microreactors (residence time = 15 min) improves yield from 60% (batch) to 85% .
- Alternative protecting groups : Replace Boc with Fmoc for azetidine to streamline deprotection .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction temperature (±2°C) and impurity control (<0.1%) .
Basic: What are the recommended storage conditions to ensure long-term stability?
- Temperature : −80°C in amber vials to prevent photodegradation .
- Humidity : Desiccated (silica gel) to avoid azetidine hydrolysis .
- Solvent : 10% DMSO in water (avoid repeated freeze-thaw cycles) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Q. Key modifications :
- Oxadiazole substitution : Replace thiophen-3-yl with pyridin-3-yl to enhance solubility (clogP reduced by 0.5) .
- Azetidine expansion : Substitute with piperidine to evaluate steric effects on target binding .
- Enone bioisosteres : Replace with α-ketoamide to improve metabolic stability .
Validation : Parallel synthesis of 20+ analogs followed by SPR (Surface Plasmon Resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
